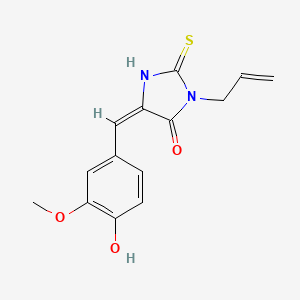
2-(diethylamino)-2-oxoethyl 4-hydroxybenzoate
描述
2-(diethylamino)-2-oxoethyl 4-hydroxybenzoate, also known as procaine, is a local anesthetic drug that was first synthesized in 1905. It is commonly used in medical procedures such as dental work, minor surgery, and diagnostic procedures. Procaine is a member of the amino ester group of local anesthetics and is widely used due to its low toxicity and low allergenic potential.
作用机制
Procaine works by blocking the transmission of nerve impulses, thereby reducing the sensation of pain. It does this by inhibiting the influx of sodium ions into nerve cells, which is necessary for the initiation and propagation of nerve impulses. Procaine also has a vasodilatory effect, which can help to increase blood flow to the affected area and reduce inflammation.
Biochemical and Physiological Effects:
Procaine has been shown to have a number of biochemical and physiological effects. It can reduce the release of inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha, which are involved in the inflammatory response. Procaine can also increase the production of anti-inflammatory cytokines, such as interleukin-10, which can help to reduce inflammation.
实验室实验的优点和局限性
Procaine has several advantages for use in lab experiments. It is relatively inexpensive and widely available. It also has a low toxicity and low allergenic potential, which makes it a safer option compared to other local anesthetics. However, 2-(diethylamino)-2-oxoethyl 4-hydroxybenzoate has a relatively short duration of action, which may limit its use in certain experiments.
未来方向
There are several potential future directions for research on 2-(diethylamino)-2-oxoethyl 4-hydroxybenzoate. One area of interest is in the development of new formulations of 2-(diethylamino)-2-oxoethyl 4-hydroxybenzoate that can enhance its therapeutic effects. Another area of research is in the use of 2-(diethylamino)-2-oxoethyl 4-hydroxybenzoate in combination with other drugs to treat various conditions. Additionally, there is potential for the use of 2-(diethylamino)-2-oxoethyl 4-hydroxybenzoate in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to fully explore the potential therapeutic applications of 2-(diethylamino)-2-oxoethyl 4-hydroxybenzoate.
Conclusion:
In conclusion, 2-(diethylamino)-2-oxoethyl 4-hydroxybenzoate is a widely used local anesthetic drug that has been extensively studied in scientific research. Its low toxicity and low allergenic potential make it a safer option compared to other local anesthetics. Procaine has potential therapeutic applications in the treatment of pain, inflammation, and other conditions. Further research is needed to fully explore the potential of this drug and to develop new formulations that can enhance its therapeutic effects.
科学研究应用
Procaine has been extensively studied in scientific research for its potential therapeutic applications. One of the main areas of research has been in the field of pain management. Procaine has been shown to be effective in reducing pain and inflammation in various animal models. It has also been used in combination with other drugs to enhance their therapeutic effects.
属性
IUPAC Name |
[2-(diethylamino)-2-oxoethyl] 4-hydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-3-14(4-2)12(16)9-18-13(17)10-5-7-11(15)8-6-10/h5-8,15H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAGMOFPOLPIOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC(=O)C1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Diethylamino)-2-oxoethyl] 4-hydroxybenzoate | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzonitrile](/img/structure/B5212289.png)
![6-{[(4-ethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5212304.png)
![N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B5212311.png)

![6-(2-chloro-6-fluorophenyl)-3-[(4-methylbenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5212332.png)
![1-{2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5212338.png)
![1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]pyridinium chloride](/img/structure/B5212339.png)
![N-1,3-benzodioxol-5-yl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5212349.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide](/img/structure/B5212350.png)
![3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B5212358.png)

![3-[(1-acetyl-4-piperidinyl)oxy]-N-(5-hydroxy-1,5-dimethylhexyl)-4-methoxybenzamide](/img/structure/B5212379.png)
![N'-{4-methoxy-3-[(pentafluorophenoxy)methyl]benzylidene}-2-nitrobenzohydrazide](/img/structure/B5212387.png)